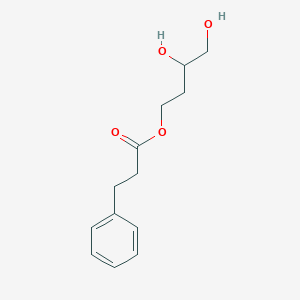
Benzenepropanoic acid, 3,4-dihydroxybutyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenepropanoic acid, 3,4-dihydroxybutyl ester is an organic compound with the molecular formula C13H18O4 It is a derivative of benzenepropanoic acid, featuring two hydroxyl groups on the benzene ring and a butyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, 3,4-dihydroxybutyl ester typically involves the esterification of 3,4-dihydroxybenzenepropanoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Benzenepropanoic acid, 3,4-dihydroxybutyl ester can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: The major products are benzenepropanoic acid derivatives with carbonyl groups.
Reduction: The major products are the corresponding alcohols.
Substitution: The products depend on the substituent introduced during the reaction.
Aplicaciones Científicas De Investigación
Benzenepropanoic acid, 3,4-dihydroxybutyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of polymers and other materials due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of Benzenepropanoic acid, 3,4-dihydroxybutyl ester involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The ester functional group can undergo hydrolysis, releasing the active acid form, which can interact with various biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Benzenepropanoic acid, 3,4-dimethoxy-, methyl ester: This compound has methoxy groups instead of hydroxyl groups, which affects its reactivity and applications.
Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched alkyl esters: These compounds have different alkyl groups, leading to variations in their physical and chemical properties.
Uniqueness
Benzenepropanoic acid, 3,4-dihydroxybutyl ester is unique due to the presence of both hydroxyl and ester functional groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it versatile for various applications in chemistry, biology, and industry.
Propiedades
Número CAS |
652161-37-0 |
|---|---|
Fórmula molecular |
C13H18O4 |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
3,4-dihydroxybutyl 3-phenylpropanoate |
InChI |
InChI=1S/C13H18O4/c14-10-12(15)8-9-17-13(16)7-6-11-4-2-1-3-5-11/h1-5,12,14-15H,6-10H2 |
Clave InChI |
DWLNLBCCOCLXRU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCC(=O)OCCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



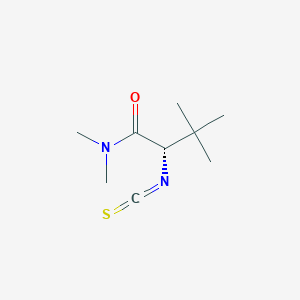
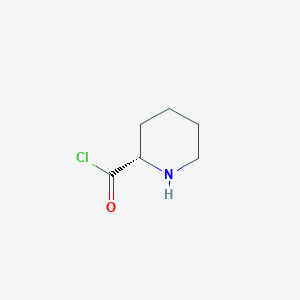
![4-[tert-Butyl(2-oxoethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12531179.png)
![1-(2-Bromoethoxy)-4-[(4-chlorophenyl)ethynyl]-2-methylbenzene](/img/structure/B12531182.png)
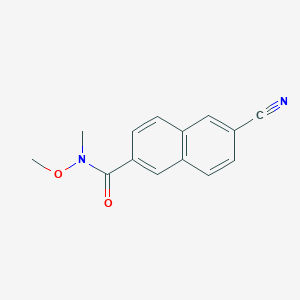
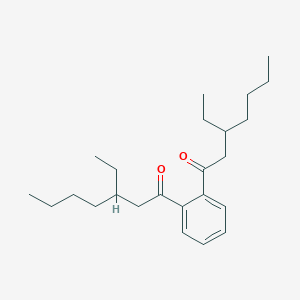

![3,5-dimethyl-7-phenyl-2,3-dihydro-1H-[1,4]diazepino[6,5-c]quinolin-6-one](/img/structure/B12531191.png)

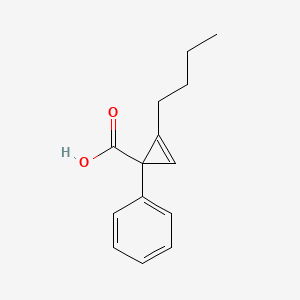
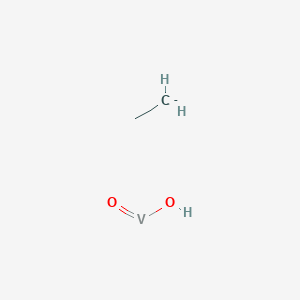
![N-Cyclohexyl-N-{[2-(trifluoromethyl)phenyl]methyl}piperidin-3-amine](/img/structure/B12531222.png)

